molecular formula C11H15Cl B8693331 1-Chloroundeca-2,5-diyne CAS No. 81366-80-5

1-Chloroundeca-2,5-diyne

Cat. No. B8693331
CAS RN: 81366-80-5
M. Wt: 182.69 g/mol
InChI Key: IWSCRSCUQGVUTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloroundeca-2,5-diyne is a useful research compound. Its molecular formula is C11H15Cl and its molecular weight is 182.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Chloroundeca-2,5-diyne suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloroundeca-2,5-diyne including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

81366-80-5

Product Name

1-Chloroundeca-2,5-diyne

Molecular Formula

C11H15Cl

Molecular Weight

182.69 g/mol

IUPAC Name

1-chloroundeca-2,5-diyne

InChI

InChI=1S/C11H15Cl/c1-2-3-4-5-6-7-8-9-10-11-12/h2-5,8,11H2,1H3

InChI Key

IWSCRSCUQGVUTQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CCC#CCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

54.6 ml of a 1M solution of ethyl magnesium bromide in THF were added dropwise, at room temperature, to a solution of 5 grams of 1-heptyne in 15 ml of anhydrous THF, under an inert atmosphere. With the addition complete, the mixture was maintained under stirring for 30 min at room temperature and then heated under reflux for 1 h 30 min. The mixture was cooled to room temperature and then 412 mg of copper(I) chloride were added and the mixture was again heated under reflux for 1 hour. The mixture was then cooled to room temperature and 14.2 ml of 1,4-dichloro-2-butyne were added fairly rapidly. The mixture was refluxed for 1 h, 30 min and then maintained under stirring for 15 h at room temperature before heating again under reflux for 2 h, 30 min. The reaction medium was then cooled to 4° C. and hydrolyzed with care with a saturated aqueous solution of NH4Cl. The medium was then extracted 3 times with diethyl ether and the combined organic phases were washed 3 times with water and then with a saturated aqueous solution of NaCl before being dried over Na2SO4, filtered and concentrated under vacuum in a rotary evaporator. The oily residue containing 1,4-dichloro-2-butyne in excess was purified by distillation under reduced pressure to give 6.55 g of 1-chloro-2,5-undecadiyne in the form of a pale yellow oil (yield 69%).
[Compound]
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5 g
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15 mL
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14.2 mL
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412 mg
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69%

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